molecular formula C13H12F2N2 B1418544 [(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine CAS No. 1157033-64-1

[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Cat. No.: B1418544
CAS No.: 1157033-64-1
M. Wt: 234.24 g/mol
InChI Key: JBKGTSYIPQWMDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is a chemical compound with the molecular formula C13H12F2N2. It is known for its unique structure, which includes a difluorophenyl group and a pyridinylmethyl group attached to a methylamine.

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit certain targets

Mode of Action

It’s known that similar compounds can form hydrogen bonds with active sites of their targets . More detailed studies are required to understand the specific interactions of this compound with its targets.

Biochemical Pathways

Similar compounds have been found to affect various pathways

Result of Action

Similar compounds have shown significant inhibitory activity . More research is needed to understand the specific effects of this compound.

Action Environment

Such factors can significantly impact the effectiveness of similar compounds

Biochemical Analysis

Biochemical Properties

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with specific enzymes involved in metabolic pathways, potentially influencing their activity . The nature of these interactions can include binding to active sites or altering enzyme conformation, thereby affecting the enzyme’s function.

Cellular Effects

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine has notable effects on various types of cells and cellular processes. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it may modulate signaling pathways that are crucial for cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity.

Molecular Mechanism

The molecular mechanism of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . This compound can bind to specific proteins or enzymes, altering their activity and leading to downstream effects on cellular processes. Additionally, it may influence the transcription of certain genes, thereby affecting protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine can change over time. Studies have shown that the stability and degradation of this compound can impact its long-term effects on cellular function . For example, prolonged exposure to the compound may lead to cumulative changes in cellular processes, which can be observed in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . These interactions can affect metabolic flux and the levels of metabolites within cells. The compound’s influence on these pathways can lead to changes in cellular energy production and overall metabolic activity.

Transport and Distribution

The transport and distribution of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these processes is crucial for elucidating the compound’s overall effects on cellular function.

Subcellular Localization

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is essential for its interaction with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Difluorophenyl)(pyridin-3-yl)methylamine typically involves the reaction of 2,4-difluorobenzaldehyde with 3-pyridylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting intermediate is then treated with methyl iodide to obtain the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-Difluorophenyl)(pyridin-2-yl)methylamine
  • (2,4-Difluorophenyl)(pyridin-4-yl)methylamine
  • (2,4-Difluorophenyl)(pyridin-3-yl)methylamine

Uniqueness

(2,4-Difluorophenyl)(pyridin-3-yl)methylamine is unique due to its specific substitution pattern on the pyridine ring and the presence of difluorophenyl and methylamine groups. This unique structure contributes to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F2N2/c1-16-13(9-3-2-6-17-8-9)11-5-4-10(14)7-12(11)15/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBKGTSYIPQWMDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN=CC=C1)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 3
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 4
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 5
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Reactant of Route 6
Reactant of Route 6
[(2,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.